N-(Trifluoroacetyl)demecolchine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

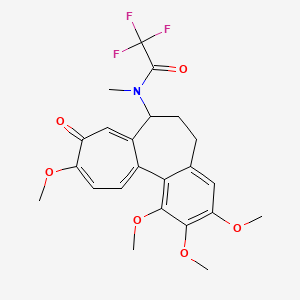

N-Trifluoroacetyl-N-methyl-deacetylcolchicine is a synthetic derivative of colchicine, a natural product derived from the autumn crocus plant. This compound is known for its unique chemical structure and significant biological activities, particularly in the field of cancer research. It has a molecular formula of C23H24F3NO6 and a molecular weight of 467.43 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchicine typically involves the modification of colchicine through a series of chemical reactions. The process begins with the deacetylation of colchicine to produce deacetylcolchicine. This intermediate is then subjected to trifluoroacetylation and methylation reactions to yield the final product .

Industrial Production Methods

Industrial production of N-Trifluoroacetyl-N-methyl-deacetylcolchicine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-N-methyl-deacetylcolchicine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(Trifluoroacetyl)demecolchine is primarily investigated for its anticancer properties . It disrupts microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapeutics, particularly against rapidly dividing tumor cells.

Biological Research

The compound is extensively used in studies related to cell division and microtubule dynamics :

- Microtubule Disruption : By preventing tubulin polymerization, it disrupts the formation of the mitotic spindle, causing cells to arrest at metaphase during division .

- Apoptosis Induction : Its ability to induce programmed cell death in certain cell types has been documented, making it a significant compound for cancer research.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing other compounds. Its stability allows for various chemical modifications that can lead to new derivatives with potentially enhanced biological activities.

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.

- Inflammatory Response Modulation : Research indicated that similar colchicine derivatives could modulate inflammatory responses in animal models. The anti-inflammatory properties observed suggest potential applications beyond oncology, possibly extending into treating inflammatory diseases .

Mechanism of Action

N-Trifluoroacetyl-N-methyl-deacetylcolchicine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting cell division and inducing apoptosis in rapidly dividing cells. The compound also stimulates the intrinsic GTPase activity of tubulin and activates the JNK/SAPK signaling pathway, which plays a role in cell stress responses .

Comparison with Similar Compounds

Similar Compounds

Colchicine: The parent compound from which N-Trifluoroacetyl-N-methyl-deacetylcolchicine is derived. It also binds to tubulin and disrupts microtubule formation.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Another trifluoroacetylated compound used in organic synthesis and analytical chemistry.

Uniqueness

N-Trifluoroacetyl-N-methyl-deacetylcolchicine is unique due to its trifluoroacetyl and methyl modifications, which enhance its biological activity and specificity compared to colchicine. These modifications also improve its stability and solubility, making it more suitable for various research and industrial applications .

Biological Activity

N-(Trifluoroacetyl)demecolchine is a synthetic derivative of demecolcine, which itself is an analog of the well-known alkaloid colchicine. This compound has garnered significant attention in the fields of medicinal chemistry and biological research due to its unique properties and biological activities, particularly its interaction with microtubules.

This compound is characterized by the presence of a trifluoroacetyl group, which enhances its stability and solubility compared to its parent compounds. The synthesis typically involves the acylation of demecolcine with trifluoroacetic anhydride under controlled conditions, often requiring an inert atmosphere to prevent side reactions. This process allows for selective modification of the nitrogen atom in demecolcine, leading to the formation of this compound.

The primary mechanism of action for this compound involves its binding to tubulin, a protein that forms microtubules. By binding to the colchicine-binding site on tubulin, this compound inhibits microtubule polymerization, leading to depolymerization and disruption of mitotic spindle formation. This activity results in cell cycle arrest and apoptosis in cancer cells, positioning it as a potential candidate for anticancer drug development.

Biological Activity

This compound exhibits several notable biological activities:

- Anticancer Properties : Studies have demonstrated that this compound can induce cell death in various cancer cell lines. Its potency as an antimitotic agent suggests it may be effective against tumors that are resistant to conventional therapies.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure/Feature | Unique Properties |

|---|---|---|

| Colchicine | Natural alkaloid from Colchicum species | Potent microtubule disruptor; used in gout treatment |

| Demecolcine | Analog of colchicine | Less toxic than colchicine; used in cancer research |

| N-(Acetyl)demecolcine | Acetyl derivative of demecolcine | Similar action but less potent than this compound |

| N-(Benzoyl)demecolcine | Benzoyl derivative | Different binding profile; potential for varied biological activity |

This compound stands out due to its enhanced solubility and stability, which may improve its efficacy as a therapeutic agent compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.

- Microtubule Dynamics : Research has demonstrated that the compound effectively disrupts microtubule dynamics in live cell imaging studies. This disruption correlates with impaired mitosis and subsequent cell death, highlighting its potential as an antitumor agent .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the trifluoroacetyl modification enhances bioavailability and reduces toxicity compared to traditional colchicine derivatives. This aspect is crucial for developing safer therapeutic options for patients .

Properties

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGYENSCJVMEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.